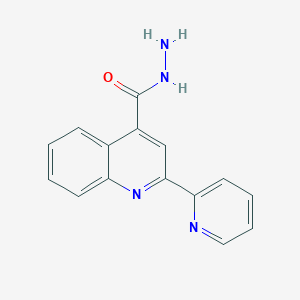

2-Pyridin-2-ylquinoline-4-carbohydrazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-2-ylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-19-15(20)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPOWUMRPBEPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365829 | |

| Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5109-96-6 | |

| Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 2 Ylquinoline 4 Carbohydrazide and Analogs

Classical Pfitzinger Reaction Approaches for Quinoline (B57606) Carboxylic Acid Precursors

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgjocpr.com For the specific synthesis of the precursor 2-pyridin-2-yl-quinoline-4-carboxylic acid, the Pfitzinger reaction is conducted between isatin and 2-acetylpyridine. chemicalbook.com

| Reactants | Conditions | Product | Yield | Reference |

| Isatin, 2-Acetylpyridine | Stage 1: Cetyltrimethylammonium hydroxide (B78521), Water, 20°C, 0.17 h, Sonication. Stage 2: Water, 35°C, 6.5 h, Sonication | 2-Pyridin-2-yl-quinoline-4-carboxylic acid | 89% | chemicalbook.com |

| Isatin, 4-Bromoacetophenone | Refluxing ethanol (B145695), basic conditions | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | N/A | nih.govacs.org |

Esterification of Quinoline Carboxylic Acids and Subsequent Hydrazinolysis for Carbohydrazide (B1668358) Formation

Once the 2-pyridin-2-ylquinoline-4-carboxylic acid precursor is obtained, a two-step conversion is employed to form the target carbohydrazide. The first step is an esterification of the carboxylic acid, typically accomplished through a Fischer esterification by heating the acid in an alcohol, like absolute ethanol, with a catalytic amount of a strong acid such as concentrated sulfuric acid. nih.govacs.org

The resulting ester is then converted to the carbohydrazide via hydrazinolysis. nih.govacs.org This step involves reacting the ester with hydrazine (B178648) hydrate, often in boiling ethanol. nih.govacs.org The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group and the formation of the stable 2-pyridin-2-ylquinoline-4-carbohydrazide. The hydrazide-hydrazone moiety is recognized as an important functional group in various biologically active compounds. nih.gov

| Step | Typical Reagents | Purpose | Reference |

| Esterification | Quinoline-4-carboxylic acid, Absolute Ethanol, Conc. H₂SO₄ (catalyst) | Conversion of carboxylic acid to its corresponding ethyl ester. | nih.govacs.org |

| Hydrazinolysis | Quinoline-4-carboxylic acid ethyl ester, Hydrazine Hydrate, Ethanol | Nucleophilic acyl substitution to replace the ethoxy group with a hydrazinyl group, forming the carbohydrazide. | nih.govacs.org |

One-Pot, Multi-Component Reaction Protocols in Quinoline Carbohydrazide Synthesis

To enhance synthetic efficiency, one-pot, multi-component reactions (MCRs) have been developed for the synthesis of quinoline carbohydrazide derivatives. researchgate.net These protocols combine multiple reaction steps without isolating intermediates, saving time, resources, and reducing waste. acs.org For instance, a one-pot synthesis for a class of functionalized quinoline carbohydrazides involves the reaction of various anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide in the presence of a catalytic amount of piperidine (B6355638). researchgate.net Although this produces a different substitution pattern than the target compound, it exemplifies the MCR strategy. Another one-pot approach, the Friedländer synthesis, involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes followed by an in-situ condensation with a ketone to form the quinoline core. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthetic Strategies for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. frontiersin.org The application of microwave irradiation in the synthesis of quinoline derivatives often leads to significant reductions in reaction times and, in some cases, improved product yields compared to conventional heating methods. nih.govmdpi.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwaves. nih.gov Microwave-assisted protocols have been successfully applied to various stages of quinoline synthesis, including multi-component reactions to form fused heterocyclic systems and other transformations. nih.govnih.govunf.edu For example, the synthesis of various quinoline derivatives using anilines, aryl aldehydes, and styrene (B11656) was shown to be 11-19% more efficient under microwave irradiation compared to conventional heating. nih.gov

Catalytic Considerations in the Formation of Quinoline-Based Hydrazides

Catalysis plays a crucial role in the synthesis of quinoline-based hydrazides. The choice of catalyst depends on the specific transformation being performed.

Base Catalysis : The classical Pfitzinger reaction requires a strong base, such as potassium hydroxide, to facilitate the initial ring-opening of isatin. wikipedia.org Surfactants like cetyltrimethylammonium hydroxide have also been used. chemicalbook.com

Acid Catalysis : The esterification of the quinoline-4-carboxylic acid precursor is typically catalyzed by a strong mineral acid, like concentrated sulfuric acid, to protonate the carbonyl oxygen and increase its electrophilicity. nih.govacs.org

Organocatalysis : In some one-pot, multi-component reactions for quinoline derivatives, organic bases like piperidine are used as catalysts. researchgate.net

Transition Metal Catalysis : While not directly used for carbohydrazide formation, various transition metal-catalyzed reactions, including those using ruthenium, cobalt, or manganese, are employed in the broader synthesis of quinoline scaffolds. organic-chemistry.orgchemrxiv.org

Hydrazine as a Catalyst : Interestingly, hydrazine itself can serve as a catalyst in certain reactions for synthesizing dihydroquinoline rings through ring-closing carbonyl-olefin metathesis (RCCOM). nih.gov

Synthesis of Specific Isomers and Substituted Derivatives (e.g., 2-(Pyridin-4-yl)quinoline-4-carbohydrazide, 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbohydrazide)

The synthetic framework for this compound can be readily adapted to produce a variety of isomers and substituted derivatives by changing the starting materials.

2-(Pyridin-4-yl)quinoline-4-carbohydrazide : To synthesize this positional isomer, the Pfitzinger reaction is performed using 4-acetylpyridine instead of 2-acetylpyridine, while keeping isatin as the other reactant. nih.gov The resulting 2-(pyridin-4-yl)quinoline-4-carboxylic acid is then converted to the target carbohydrazide using the standard esterification and hydrazinolysis sequence. nih.govacs.orgechemi.com

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbohydrazide : The introduction of a bromine atom at the 6-position of the quinoline ring is achieved by starting the Pfitzinger reaction with a substituted isatin. Specifically, 5-bromo-isatin is reacted with 2-acetylpyridine. chemicalbook.com This yields 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid, which is subsequently transformed into the final carbohydrazide product.

| Target Compound | Pfitzinger Reaction: Isatin Derivative | Pfitzinger Reaction: Carbonyl Compound |

| This compound | Isatin | 2-Acetylpyridine |

| 2-(Pyridin-4-yl)quinoline-4-carbohydrazide | Isatin | 4-Acetylpyridine |

| 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbohydrazide | 5-Bromo-isatin | 2-Acetylpyridine |

Chemical Reactivity and Derivatization Strategies

Formation of Schiff Bases and Hydrazone Derivatives from the Carbohydrazide (B1668358) Moiety

The reaction of the terminal amino group of the hydrazide moiety in 2-Pyridin-2-ylquinoline-4-carbohydrazide with various aldehydes and ketones is a fundamental derivatization strategy. This condensation reaction, typically carried out in a protic solvent like ethanol (B145695) and often catalyzed by a few drops of acid (e.g., glacial acetic acid), readily forms Schiff bases, also known as hydrazones. ajchem-a.commdpi.com

The general mechanism involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, leading to the formation of a stable carbon-nitrogen double bond (azomethine group).

These hydrazone derivatives are not merely final products but also serve as crucial intermediates for further synthetic transformations, such as cyclocondensation reactions to form various heterocyclic rings.

Table 1: Synthesis of Schiff Bases/Hydrazones from this compound

| Reactant (Aldehyde/Ketone) | Product Name | Reaction Conditions |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | N'-benzylidene-2-(pyridin-2-yl)quinoline-4-carbohydrazide | Ethanol, reflux, catalytic acetic acid |

| Substituted Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) | N'-(4-chlorobenzylidene)-2-(pyridin-2-yl)quinoline-4-carbohydrazide | Ethanol, reflux, catalytic acetic acid |

| Heterocyclic Aldehyde (e.g., Furan-2-carbaldehyde) | N'-(furan-2-ylmethylene)-2-(pyridin-2-yl)quinoline-4-carbohydrazide | Ethanol, reflux, catalytic acetic acid |

| Aliphatic Ketone (e.g., Acetone) | N'-(propan-2-ylidene)-2-(pyridin-2-yl)quinoline-4-carbohydrazide | Ethanol, reflux |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The carbohydrazide and its derived hydrazones are excellent precursors for synthesizing a variety of five-membered heterocyclic rings through cyclocondensation reactions. These reactions involve the intramolecular or intermolecular condensation of the hydrazide/hydrazone with a suitable reagent, leading to the formation of stable aromatic systems.

1,3,4-Oxadiazoles: The this compound can be converted into 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives through several established methods. nih.govjchemrev.com A common approach involves a two-step process. First, the hydrazide is acylated with an aromatic acid chloride or anhydride (B1165640) to yield a 1,2-diacylhydrazine intermediate. This intermediate then undergoes cyclodehydration using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to furnish the 1,3,4-oxadiazole ring. nih.gov

Alternatively, oxidative cyclization of the corresponding N'-acylhydrazones (Schiff bases) using reagents such as chloramine-T or iodine can also yield 1,3,4-oxadiazoles. nih.gov Another pathway involves the reaction of the carbohydrazide with carbon disulfide in a basic medium, which, after subsequent reactions, can lead to 5-thiol-1,3,4-oxadiazole derivatives. jchemrev.comresearchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through various routes. nih.govtijer.org One prominent method involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide (B78521), to yield a 1,2,4-triazole-3-thiol. nih.gov This thiol group can be further alkylated to introduce additional diversity. Another approach is the reaction of the hydrazide with orthoesters, which can lead to the formation of the triazole ring. researchgate.net

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methodologies can be applied to generate pyrazole derivatives. nih.govjk-sci.commdpi.com This typically involves the condensation of the hydrazide moiety with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or other β-diketones. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration, usually under acidic or thermal conditions, to yield the substituted pyrazole ring. mdpi.comorganic-chemistry.org

Pyrazolones: Pyrazolone rings can be synthesized by reacting this compound with β-ketoesters, most commonly ethyl acetoacetate (B1235776). orientjchem.orgresearchgate.net The reaction, typically conducted by refluxing the reactants in a solvent like ethanol, results in the formation of a 5-pyrazolone derivative attached to the 2-pyridin-2-ylquinoline core. researchgate.net

Table 2: Synthesis of Pyrazole and Pyrazolone Derivatives

| Heterocycle | Reactant | Product Moiety | General Conditions |

|---|---|---|---|

| Pyrazole | Acetylacetone (a β-diketone) | 3,5-dimethyl-1H-pyrazol-1-yl | Ethanol, reflux, catalytic acid researchgate.net |

| Pyrazolone | Ethyl acetoacetate (a β-ketoester) | 5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl | Ethanol, reflux orientjchem.org |

Thiazolidinones: 4-Thiazolidinone derivatives are accessible from the Schiff bases derived from this compound. The synthesis involves the cyclocondensation reaction of the hydrazone (Schiff base) with a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). scispace.comresearchgate.net The reaction is typically carried out by refluxing the reactants in a solvent like toluene (B28343) or benzene, often with a Dean-Stark apparatus to remove the water formed during the reaction. scispace.com The sulfur atom of thioglycolic acid acts as a nucleophile attacking the imine carbon, followed by intramolecular cyclization.

Tetrazoline Derivatives: Information regarding the direct synthesis of tetrazoline derivatives from this compound is less commonly reported in standard literature. General methods for tetrazole synthesis often involve reactions with azides, but specific applications starting from this particular carbohydrazide are not well-documented.

Acylation and Sulfonylation of the Hydrazide Moiety

The hydrazide moiety of this compound can undergo facile acylation and sulfonylation at the terminal nitrogen atom.

Acylation: Reaction with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) leads to the formation of stable N,N'-diacylhydrazine derivatives. This reaction is fundamental for preparing intermediates for 1,3,4-oxadiazole synthesis.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) in a basic medium yields the corresponding N-sulfonylated hydrazide derivatives. These reactions provide a straightforward method to attach sulfonyl groups to the quinoline (B57606) scaffold.

Mannich Reactions and Aminoalkylation Approaches

The N-H protons of the hydrazide group in this compound are sufficiently acidic to participate in Mannich reactions. wikipedia.org This three-component reaction involves the condensation of the hydrazide, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (such as dimethylamine, diethylamine, or piperidine). oarjbp.commdpi.com The reaction results in the formation of an N-Mannich base, where an aminomethyl group is attached to the terminal nitrogen of the hydrazide moiety. This approach is a powerful tool for introducing aminoalkyl substituents, enhancing the structural complexity and potentially modulating the physicochemical properties of the parent molecule.

Reactivity with Electrophilic Reagents for Novel Heterocyclic Adducts

The strategic location of the carbohydrazide moiety on the quinoline ring system of this compound provides a reactive site for cyclization and condensation reactions. This reactivity has been exploited to synthesize a range of heterocyclic derivatives, including pyrazoles, oxadiazoles, and triazoles.

The synthesis of these derivatives often commences with the reaction of the terminal amino group of the hydrazide with various electrophiles. For instance, condensation with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a common strategy to form pyrazole rings. Similarly, reaction with carbon disulfide in a basic medium can lead to the formation of oxadiazole-thiols, which can be further alkylated or cyclized. The reaction with isothiocyanates yields thiosemicarbazide intermediates, which are valuable precursors for the synthesis of triazole and thiadiazole derivatives.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a well-established method for the synthesis of N-substituted pyrazoles. For example, condensation with acetylacetone in a suitable solvent under reflux conditions is expected to yield the corresponding 1-(2-(pyridin-2-yl)quinoline-4-carbonyl)-3,5-dimethyl-1H-pyrazole. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

| Reagent | Product | Reaction Conditions |

| Acetylacetone | 1-(2-(pyridin-2-yl)quinoline-4-carbonyl)-3,5-dimethyl-1H-pyrazole | Reflux in ethanol |

| Ethyl acetoacetate | 5-methyl-2-(2-(pyridin-2-yl)quinoline-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one | Reflux in glacial acetic acid |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Synthesis of 1,3,4-Oxadiazole Derivatives

The carbohydrazide can be converted into 1,3,4-oxadiazole derivatives through several synthetic routes. A common method involves the reaction with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazate salt. Subsequent treatment with an alkylating agent or an acid can lead to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols. Alternatively, oxidative cyclization of acylhydrazones, derived from the reaction of the carbohydrazide with various aldehydes, can also yield 2,5-disubstituted-1,3,4-oxadiazoles.

| Reagent | Intermediate/Product |

| Carbon Disulfide / KOH | Potassium 2-(2-(pyridin-2-yl)quinoline-4-carbonyl)hydrazine-1-carbodithioate |

| Aromatic Aldehydes | N'-arylidene-2-(pyridin-2-yl)quinoline-4-carbohydrazide |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Synthesis of 1,2,4-Triazole Derivatives

The reaction of this compound with isothiocyanates provides a straightforward route to N-substituted thiosemicarbazides. These intermediates can then be cyclized under basic, acidic, or oxidative conditions to afford various triazole derivatives. For example, refluxing the thiosemicarbazide in the presence of sodium hydroxide can lead to the formation of 5-(2-(pyridin-2-yl)quinolin-4-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

| Reagent | Intermediate | Product |

| Phenyl isothiocyanate | 1-(2-(pyridin-2-yl)quinoline-4-carbonyl)-4-phenylthiosemicarbazide | 5-(2-(pyridin-2-yl)quinolin-4-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Methyl isothiocyanate | 1-(2-(pyridin-2-yl)quinoline-4-carbonyl)-4-methylthiosemicarbazide | 5-(2-(pyridin-2-yl)quinolin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These derivatization strategies highlight the utility of this compound as a versatile building block in heterocyclic synthesis, enabling the creation of a diverse library of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity with other electrophilic reagents is likely to yield an even wider array of unique heterocyclic adducts.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy is utilized to identify the number and electronic environment of protons in the molecule. For 2-Pyridin-2-ylquinoline-4-carbohydrazide, the aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of both quinoline (B57606) and pyridine (B92270) ring systems. Protons on these rings would typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. The protons of the carbohydrazide (B1668358) group (-CONHNH₂) would exhibit distinct signals. The N-H protons of the hydrazide moiety are exchangeable with deuterium (B1214612) and would likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum for this compound would be expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the structure, assuming no coincidental overlap of signals. The carbonyl carbon of the carbohydrazide group would be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic carbons of the quinoline and pyridine rings would resonate in the region of δ 120-150 ppm.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, those without any attached protons, are not observed in a DEPT-135 spectrum. This technique would be instrumental in confirming the assignment of the various CH groups within the quinoline and pyridine rings of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.

Click to view data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline-H | 7.5 - 8.5 | 120 - 150 |

| Pyridine-H | 7.2 - 8.7 | 122 - 155 |

| -NH- | Broad, variable | - |

| -NH₂ | Broad, variable | - |

| C=O | - | 165 - 175 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds. The N-H stretching vibrations of the hydrazide group would likely appear as two distinct bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption, typically observed around 1650-1680 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and pyridine rings would be found in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the quinoline and pyridine rings, would be expected to give rise to strong absorptions in the UV region. Typically, π → π* and n → π* transitions are observed for such aromatic and heteroaromatic systems. The exact wavelengths of maximum absorbance (λmax) would be dependent on the solvent used.

Table 2: Characteristic IR Absorption Bands for this compound Note: These are expected absorption ranges and may vary from experimental results.

Click to view data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200 - 3400 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| C=N (Aromatic) | Stretching | 1500 - 1600 |

| C=C (Aromatic) | Stretching | 1400 - 1550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂N₄O), the expected exact mass is approximately 264.1011 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo fragmentation at the carbohydrazide side chain. Common fragmentation pathways could include the loss of the NH₂NH group, the CO group, or the entire carbohydrazide moiety. The stability of the quinoline and pyridine rings would likely result in prominent fragment ions corresponding to these aromatic systems.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of suitable quality for this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related precursor, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been reported. researchgate.net This related structure provides valuable insight into the likely conformation and intermolecular interactions of the 2-(pyridin-2-yl)quinoline (B8816189) core. It reveals the relative orientation of the pyridine and quinoline rings and how they pack in a crystalline lattice. Such information is crucial for understanding the solid-state properties of these types of compounds.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin Layer Chromatography (TLC))

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for separating mixtures. For this compound, a suitable solvent system would need to be developed to achieve a good separation from any starting materials or byproducts. A common starting point for polar, aromatic compounds would be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or methanol. The position of the spot on the TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots can be achieved under UV light, as the conjugated aromatic system is expected to be UV-active, or by using staining agents like iodine. ijpsr.com The presence of a single spot under various solvent systems would be a strong indicator of the compound's purity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govrsc.org By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity descriptors. For 2-Pyridin-2-ylquinoline-4-carbohydrazide, DFT studies would offer a fundamental understanding of its stability and chemical behavior.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. uobaghdad.edu.iq

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uobaghdad.edu.iq For this compound, a DFT calculation would provide the specific energy values for its HOMO and LUMO levels and the resulting energy gap. Although specific values for this compound are not available in the reviewed literature, studies on similar quinoline (B57606) derivatives often report energy gaps that are instrumental in predicting their charge transfer properties. uobaghdad.edu.iq

Table 1: Conceptual DFT-Based Reactivity Descriptors for this compound This table is illustrative of the types of data that would be generated from a DFT analysis. Specific values for this compound are not currently available in published research.

| Parameter | Symbol | Formula | Significance | Conceptual Value |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability | Data Not Available |

| LUMO Energy | ELUMO | - | Electron-accepting ability | Data Not Available |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | Data Not Available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding intermolecular interactions. On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the quinoline, pyridine (B92270), and carbohydrazide (B1668358) moieties due to their high electronegativity. Positive potentials would be expected around the hydrogen atoms. This information is critical for predicting how the molecule might interact with biological targets or other reagents.

Chemical Hardness and Softness Calculations

Derived from HOMO-LUMO energies, chemical hardness (η) and softness (S) are global reactivity descriptors. Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron cloud, while softness is the reciprocal of hardness and indicates a molecule's polarizability. rsc.org Hard molecules have a large HOMO-LUMO gap, making them less reactive, whereas soft molecules have a small gap and are more reactive. Calculating these values for this compound would provide quantitative insight into its stability and reactivity, complementing the qualitative information from FMO analysis.

Quantum Chemistry Approaches for Spectroscopic Property Prediction

Quantum chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of molecules, including their UV-Vis absorption spectra. rsc.org These calculations can determine the electronic transitions between molecular orbitals and their corresponding absorption wavelengths and oscillator strengths. For this compound, TD-DFT calculations could predict its theoretical UV-Vis spectrum, which could then be compared with experimental data to confirm its structure and electronic properties. Such studies on related quinoline derivatives have shown good correlation between theoretical and experimental spectra.

Molecular Modeling and Dynamics Simulations (e.g., OPLS Force Field Applications)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations rely on force fields, such as the Optimized Potentials for Liquid Simulations (OPLS), which define the potential energy of the system. An MD simulation of this compound could provide detailed information about its conformational flexibility, stability, and interactions with solvent molecules or a biological receptor. mdpi.com This is particularly useful for understanding how the molecule behaves in a dynamic biological environment, which is a critical aspect of drug design and materials science. Studies on similar quinoline systems have used MD to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org By developing a QSAR model for a class of compounds like quinoline-4-carbohydrazide (B1304848) derivatives, it would be possible to predict the biological activity of this compound based on its specific structural features (descriptors). nih.govresearchgate.net These models are invaluable in drug discovery for prioritizing the synthesis of new compounds and designing molecules with enhanced activity. While QSAR studies have been conducted on various quinoline derivatives for different biological targets, a specific model focusing on the anti-tubercular or other activities of this compound derivatives has not been detailed in the available literature. nih.govresearchgate.net

Correlation of Structural Features with Intrinsic Properties

Computational analyses of quinoline and pyridine derivatives reveal a strong correlation between their structural features and intrinsic properties. ankara.edu.trresearchgate.net The planarity and extended π-conjugation of the quinoline and pyridine rings are significant determinants of the molecule's electronic behavior. nih.gov The substitution pattern on these rings, including the placement of the pyridinyl group on the quinoline core and the carbohydrazide moiety, influences the electron distribution and molecular orbitals.

For instance, in related quinoline derivatives, the introduction of different functional groups has been shown to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netnih.gov This, in turn, affects the molecule's chemical reactivity, kinetic stability, and photophysical characteristics. nih.gov The presence of proton donor groups, such as the N-H groups in the hydrazide moiety, can facilitate hydrogen bonding, which is crucial for molecular recognition and can impact the compound's crystal packing and solubility. The steric bulk arising from the spatial arrangement of the pyridinyl and quinoline rings can influence the molecule's conformation and its ability to interact with biological targets or other molecules. nih.gov

| Structural Feature | Influence on Intrinsic Properties | Computational Insight |

|---|---|---|

| Quinoline and Pyridine Rings | Provide a rigid, planar scaffold with extended π-conjugation, influencing electronic properties. | DFT calculations can map electron density distribution and molecular orbitals (HOMO/LUMO). researchgate.netnih.gov |

| Hydrazide Moiety (-CONHNH2) | Acts as a hydrogen bond donor and acceptor, affecting intermolecular interactions and solubility. | Molecular modeling can simulate hydrogen bonding networks. rsc.org |

| Steric Bulk | The relative orientation of the pyridinyl and quinoline rings can create steric hindrance, affecting molecular conformation and interaction capabilities. | Conformational analysis can predict stable geometries and rotational barriers. |

Analysis of the Contribution of Hydrazide Moiety to Molecular Behavior

The hydrazide moiety (–CONHNH₂) is a critical functional group that significantly contributes to the molecular behavior of this compound. This group is known to be a versatile pharmacophore, capable of forming multiple hydrogen bonds, which can be crucial for binding to biological receptors. nih.govnih.gov Molecular modeling studies on various hydrazide derivatives have highlighted the importance of the hydrazide group in establishing interactions with acetic acid and in the formation of N-acetylated products. rsc.orgresearchgate.net

Studies on Photochromic Behavior and Nonlinear Optical Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. ajbls.com Quinoline derivatives have been investigated for their NLO properties, which arise from the extensive delocalization of the electron cloud and a high order of non-linearity. mdpi.comresearchgate.net Quantum chemical calculations, such as those using DFT, can be employed to predict the first hyperpolarizability (a measure of NLO activity) of such compounds. ajbls.com The donor-acceptor character within a molecule can enhance NLO responses, and in this compound, the electron-donating and accepting nature of the substituents could contribute to NLO properties. nih.gov Studies on fused pyridazino-quinoline derivatives have shown that these molecules are attractive for future applications in nonlinear optics, as determined by both in silico and experimental methods. ajbls.com

| Property | Relevance to this compound | Key Findings in Related Systems |

|---|---|---|

| Photochromic Behavior | Potential for reversible light-induced structural and spectral changes. | Hybrid compounds with spiropyran and coumarin (B35378) fragments exhibit photochromism and reversible fluorescence modulation. rsc.org |

| Nonlinear Optical (NLO) Properties | Potential for applications in optical switching and frequency conversion. | Quinoline Schiff bases and fused pyridazino-quinolines show significant NLO behavior due to electron delocalization. ajbls.commdpi.comresearchgate.net DFT calculations are used to predict hyperpolarizability. ajbls.com |

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 2-Pyridin-2-ylquinoline-4-carbohydrazide and Related Hydrazides

The design of this compound as a ligand is predicated on the strategic placement of its donor atoms to facilitate chelation. The quinoline (B57606) and pyridine (B92270) rings are both heterocyclic aromatic systems containing nitrogen atoms with lone pairs of electrons available for coordination. The carbohydrazide (B1668358) group (-CONHNH2) introduces additional coordination sites through the carbonyl oxygen and the terminal amino nitrogen.

The relative positioning of the pyridine and quinoline nitrogen atoms, along with the carbohydrazide group, dictates the potential for the ligand to act as a bidentate, tridentate, or even a bridging ligand. In many hydrazone derivatives of pyridine-4-carbohydrazide, the ligand acts as a neutral, bidentate species, coordinating through the azomethine nitrogen and another donor atom like the thiophene (B33073) sulfur. For this compound, a likely coordination mode would involve the nitrogen atom of the pyridine ring and one of the nitrogen atoms or the oxygen atom of the carbohydrazide group, forming a stable five- or six-membered chelate ring.

Formation of Transition Metal Complexes with Quinoline-Hydrazide Ligands

The formation of transition metal complexes with quinoline-hydrazide ligands typically occurs through the reaction of the ligand with a metal salt in a suitable solvent, often with heating to promote complexation. jscimedcentral.com For instance, complexes of a hydrazone derived from pyridine-4-carbohydrazide with various transition metals such as Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II) have been synthesized by refluxing the ligand and the metal salt in methanol. Similarly, Schiff base ligands derived from quinoline-3-carbohydrazide (B3054276) have been used to synthesize complexes with Cu(II), Fe(III), Co(II), and Cd(II) by refluxing methanolic solutions of the ligand and ethanolic solutions of the metal ions. mdpi.com

Based on these examples, it can be inferred that this compound would readily form complexes with a variety of transition metals under similar conditions. The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) would depend on the metal ion, the reaction conditions, and the coordinating nature of the ligand.

Structural Characterization of Metal Chelates (e.g., Spectroscopic and Crystallographic Studies)

For example, the crystal structure of a cadmium(II) complex with a ligand derived from 4-pyridine-carbohydrazide revealed an octahedral geometry around the cadmium atom, with coordination from the nitrogen atoms of the ligand and oxygen atoms from water molecules. eurjchem.com In another study, metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), Co(II), and Cd(II) were found to have one-dimensional chain structures that form 3D supramolecular networks through hydrogen bonding. nih.govresearchgate.net These findings suggest that metal complexes of this compound are likely to exhibit well-defined geometries such as octahedral, tetrahedral, or square planar, depending on the coordination number and the electronic configuration of the central metal ion.

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, IR, NMR, EPR)

Spectroscopic methods are crucial for elucidating the coordination behavior of ligands like this compound upon complexation with metal ions.

Infrared (IR) Spectroscopy: In the IR spectra of related hydrazone ligands, a broad band corresponding to the N-H stretch is typically observed. A key indicator of coordination through the carbohydrazide moiety would be a shift in the C=O stretching frequency upon complexation. The C=N stretching vibration of the pyridine ring would also be expected to shift if the pyridine nitrogen is involved in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the metal center. For instance, the UV-Vis spectra of transition metal complexes with a hydrazone derived from pyridine-4-carbohydrazide have been used to assign octahedral, square planar, and tetrahedral geometries. The spectra of complexes of this compound would be expected to show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the ligand and the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and the changes that occur upon coordination. The chemical shifts of protons and carbons near the coordination sites would be expected to change significantly upon complexation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy can be used to determine the symmetry of the coordination environment around the metal ion. For example, the isotropic nature of the EPR spectrum of a Cu(II) complex of a pyridine-4-carbohydrazide derivative provided evidence for an octahedral symmetry.

A summary of expected spectroscopic shifts for metal complexes of this compound, based on related compounds, is presented in the table below.

| Spectroscopic Technique | Key Functional Group/Transition | Expected Shift upon Complexation | Reference |

| IR Spectroscopy | C=O stretch (carbohydrazide) | Shift to lower or higher frequency | |

| N-H stretch (carbohydrazide) | Shift in position | ||

| C=N stretch (pyridine/quinoline) | Shift in position | ||

| UV-Vis Spectroscopy | d-d transitions | Appearance of new bands in the visible region | |

| Ligand-to-metal charge transfer | Appearance of intense bands | nih.gov | |

| EPR Spectroscopy (for paramagnetic ions) | g-values | Isotropic or anisotropic signals indicative of geometry |

Electrochemical Behavior and Redox Properties of Coordinated Species

Cyclic voltammetry is a common technique used to investigate the redox properties of such complexes. It is anticipated that metal complexes of this compound would exhibit redox activity. The quinoline and pyridine rings can participate in electron transfer processes, and the metal center can undergo oxidation or reduction. The specific redox potentials would be dependent on the electron-donating or -withdrawing nature of the substituents and the coordination environment. For instance, the electrochemical reduction of CO2 has been studied using homoleptic terpyridine complexes of first-row transition metals, highlighting the role of the ligand in mediating electron transfer. rsc.org Therefore, the electrochemical properties of this compound complexes could be of interest for applications in catalysis and materials science.

An Examination of the Non-Biological Research Applications of this compound

The chemical compound this compound is a multifaceted organic molecule that has garnered interest for its potential applications in a variety of non-biological scientific fields. Its unique structure, which incorporates a quinoline ring, a pyridine ring, and a carbohydrazide functional group, provides a versatile platform for the development of novel materials and catalysts. This article explores the prospective research applications of this compound in catalysis, materials science, sensor technology, and optoelectronics, drawing upon findings from related molecular structures to infer its potential capabilities.

Potential Research Applications in Non Biological Fields

The distinct chemical architecture of 2-Pyridin-2-ylquinoline-4-carbohydrazide, characterized by the presence of multiple nitrogen and oxygen donor atoms, makes it an excellent ligand for the coordination of metal ions. This property is the foundation for its potential utility in several advanced scientific domains.

The ability of this compound to form stable complexes with transition metals is a key indicator of its potential in catalysis. Metal complexes containing similar pyridine (B92270) and quinoline-based hydrazone ligands have demonstrated catalytic activity in various organic reactions.

Table 1: Potential Catalytic Applications of Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Ion | Rationale |

|---|---|---|

| Sulfoxidation | Ruthenium (Ru) | Analogy with quinoline-2-carbaldehyde (pyridine-2-carbonyl)hydrazone complexes. researchgate.net |

| Alcohol Oxidation | Iron (Fe), Manganese (Mn) | Polydentate pyridyl ligands are known to form active iron(II) complexes for oxidation. researchgate.net |

| C-N Coupling | Copper (Cu) | Carbohydrazide-containing ligands have been used in copper-catalyzed C-N coupling reactions. researchgate.net |

The integration of photoresponsive units is a burgeoning area of materials science. While direct evidence for the photochromic behavior of this compound is not yet established, the constituent quinoline (B57606) and pyridine moieties are present in molecules that exhibit photoswitchable properties. The photochemical isomerization of pyridine and its derivatives is a known phenomenon that can lead to the formation of different structural isomers upon irradiation with light. researchgate.net

The development of photoresponsive materials often relies on the incorporation of molecules that can undergo reversible changes in their structure and, consequently, their properties upon light stimulation. Ruthenium sulfoxide (B87167) complexes have been immobilized on thin films to create photochromic materials that exhibit reversible color changes. rsc.org Given the strong coordinating ability of this compound, it is conceivable that its metal complexes could be designed to display similar photoresponsive behaviors. The electronic transitions within such complexes could be manipulated by the choice of metal ion and ancillary ligands to induce photoisomerization or other light-driven processes.

The design of chemosensors for the detection of specific ions or molecules is a significant area of analytical chemistry. The structure of this compound is particularly well-suited for this application due to the presence of multiple binding sites (quinoline nitrogen, pyridine nitrogen, and the carbohydrazide (B1668358) group) that can selectively coordinate with metal ions. nih.gov

The interaction of the compound with a target analyte, such as a heavy metal ion, can lead to a measurable change in its photophysical properties, most notably fluorescence. nih.gov Quinoline and its derivatives are known for their fluorescent properties and have been widely used in the development of fluorescent sensors. researchgate.netnih.gov The binding of a metal ion to the ligand can cause either fluorescence quenching or enhancement through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). utah.edunih.govmdpi.comresearchgate.net For example, quinoline-based fluorescent probes have been designed for the sensitive and selective detection of Zn2+ ions. nih.gov The carbohydrazide moiety is also a known strong chelator for metal ions, further enhancing the potential of this molecule as a selective sensor. mdpi.com

Table 2: Potential Chemosensor Applications of this compound

| Target Analyte | Sensing Mechanism | Rationale |

|---|---|---|

| Heavy Metal Ions (e.g., Hg2+, Cu2+, Zn2+) | Fluorescence Quenching/Enhancement | Presence of quinoline and pyridine fluorophores and strong chelating carbohydrazide group. nih.govnih.govutah.edu |

Quinoline and pyridine derivatives are classes of organic compounds that have been explored for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their electronic properties, including their HOMO and LUMO energy levels, can be tuned through chemical modification, making them suitable as emitters, hosts, or charge-transporting materials in OLEDs. cnr.itdntb.gov.uanih.gov

Theoretical studies on related 2-styrylquinoline (B1231325) and 2-(4-aminophenyl) quinoline have indicated their potential for good electronic, nonlinear optical, and photonic applications. researchgate.netdntb.gov.ua The combination of the electron-donating and electron-accepting properties within the this compound framework could lead to interesting charge-transfer characteristics upon photoexcitation. Metal complexes of this ligand could also exhibit electroluminescent properties, with the emission color and efficiency being dependent on the coordinated metal ion. For instance, iridium complexes are known to be efficient phosphorescent emitters in OLEDs. researchgate.net While specific experimental data for this compound in OLEDs is not available, the foundational chemical structures suggest that it is a promising candidate for further investigation in this field. mdpi.comacademie-sciences.fr

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

Future synthetic strategies for 2-Pyridin-2-ylquinoline-4-carbohydrazide and its derivatives are expected to align with the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional multi-step syntheses of quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous solvents, and costly catalysts. acs.org The paradigm is shifting towards more sustainable methodologies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinoline-based compounds.

Ultrasonic Irradiation: The use of ultrasound can offer an energy-efficient alternative to conventional heating methods. ijpsjournal.com

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a critical aspect of green synthesis. researchgate.net

Nanocatalysts: The application of recyclable nanocatalysts can enhance reaction efficiency and facilitate easier product separation and catalyst reuse. nih.govtandfonline.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes waste and reduces the environmental footprint of the synthesis. tandfonline.com

These green approaches promise to make the synthesis of this compound more economical and environmentally friendly. researchgate.net

Exploration of Advanced Hybrid Materials and Nanocomposites

The versatile coordination capabilities of the pyridine (B92270) and quinoline nitrogen atoms, along with the hydrazide group, make this compound an excellent candidate for the development of advanced hybrid materials and nanocomposites.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The compound can act as an organic linker to construct MOFs with potential applications in gas storage, catalysis, and sensing.

Coordination Polymers: The formation of coordination polymers with various metal ions can lead to materials with interesting magnetic, optical, and electronic properties.

Hybridization with other Scaffolds: Molecular hybridization, for instance with pyrimidine (B1678525) or other heterocyclic systems, could lead to novel compounds with enhanced biological activities or material properties. nih.govthesciencein.org

Nanocomposites: Incorporation of this compound into nanomaterials like graphene oxide, carbon nanotubes, or metallic nanoparticles could result in nanocomposites with synergistic properties, suitable for applications in catalysis, electronics, and biomedical fields.

The ability to fine-tune the properties of these hybrid materials by modifying the organic ligand or the metal center is a particularly promising avenue for future exploration.

Integration with Supramolecular Chemistry for Self-Assembled Structures

The presence of hydrogen bond donors (N-H) and acceptors (C=O, N) in the carbohydrazide (B1668358) moiety, coupled with the potential for π-π stacking interactions from the aromatic rings, makes this compound an ideal building block for supramolecular self-assembly.

Emerging research directions include:

Organogels and Hydrogels: The self-assembly of this molecule in various solvents could lead to the formation of functional soft materials like organogels, which can be responsive to external stimuli such as light, heat, or chemical analytes. rsc.orgrsc.org

Nanofibers and Nanotubes: Controlled self-assembly could be used to create well-defined nanostructures like fibers, ribbons, and tubes, with potential applications in nanotechnology and materials science. rsc.org

Molecular Recognition and Sensing: The specific non-covalent interactions of self-assembled structures could be harnessed for the selective recognition and sensing of ions or small molecules.

Understanding and controlling the self-assembly process of this compound will be crucial for designing novel supramolecular materials with tailored properties and functions. rsc.org

Deeper Computational Exploration of Reactive Intermediates and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to gain deeper insights into the chemical behavior of this compound.

Future computational studies could focus on:

Reaction Mechanisms: DFT calculations can elucidate the detailed mechanisms of synthetic reactions, helping to optimize conditions and predict the formation of byproducts. nih.gov

Reactive Intermediates: The stability and reactivity of potential intermediates in derivatization reactions can be computationally assessed, providing valuable information for synthetic planning. nih.gov

Electronic Properties: Calculation of electronic properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and charge distributions can help in understanding the molecule's reactivity and its potential for use in electronic devices. nih.gov

Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (NMR, IR, UV-Vis), leading to a more accurate structural characterization of the compound and its derivatives. mdpi.com

These computational approaches will be instrumental in guiding experimental work and accelerating the discovery of new applications for this versatile molecule. nih.govrsc.org

Expanding the Scope of Derivatization for Novel Functional Materials

The carbohydrazide group is a highly versatile functional handle that allows for a wide range of derivatization reactions, opening the door to a vast chemical space of novel functional materials.

Promising avenues for derivatization include:

Schiff Base Formation: Condensation with various aldehydes and ketones can yield a library of Schiff bases with diverse biological activities, including antimicrobial and anticancer properties. researchgate.net

Cyclization Reactions: The carbohydrazide moiety can be used as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, leading to compounds with unique pharmacological profiles. nih.govacs.org

Polymer Functionalization: The compound can be grafted onto polymer backbones to create functional polymers with enhanced thermal stability, metal-chelating properties, or biological activity.

Surface Modification: Immobilization of the molecule onto solid surfaces can be used to create functionalized materials for applications in catalysis, separation, or as sensors.

Q & A

Q. Q1. What are the standard synthetic routes for 2-Pyridin-2-ylquinoline-4-carbohydrazide, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via condensation reactions between quinoline-4-carboxylic acid derivatives and hydrazine analogs. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOH) improve yield by facilitating imine bond formation.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

- Yield optimization : Time-temperature profiles (e.g., reflux at 80–100°C for 6–12 hours) and stoichiometric ratios (1:1.2 hydrazide:carbonyl) are empirically validated .

Q. Q2. How can spectroscopic and crystallographic methods characterize this compound’s structure?

A2. A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR confirms the quinoline-pyridine backbone and hydrazide functional group (e.g., NH peaks at δ 9–11 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for verifying stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺] at m/z 279.11) .

Advanced Research Questions

Q. Q3. How can structural ambiguities in this compound derivatives be resolved using SHELX refinement?

A3. SHELXL addresses challenges like:

- Disordered moieties : Apply PART and SIMU instructions to model split positions .

- Twinning : Use TWIN/BASF commands for data from twinned crystals .

- Hydrogen bonding : DFIX restraints refine H-bond networks (e.g., N–H···O interactions) .

Validation tools like PLATON or checkCIF ensure geometric accuracy .

Q. Q4. What methodologies are used to study metal-binding properties of hydrazide derivatives like this compound?

A4. Key approaches include:

- UV-Vis titration : Monitor ligand-to-metal charge transfer bands (e.g., λₘₐₓ shifts with Cu²⁺/Co²⁺) .

- Potentiometry : Determine stability constants (logβ) for metal complexes in aqueous/organic media .

- DFT calculations : Simulate coordination geometries (e.g., octahedral vs. square planar) using Gaussian or ORCA .

Q. Q5. How can researchers address contradictory bioactivity data in studies involving this compound?

A5. Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .

- Solubility effects : Use co-solvents (e.g., DMSO ≤1%) to ensure uniform dissolution in biological assays .

- Cellular models : Validate results in multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .

Q. Q6. What safety protocols are essential for handling hydrazide derivatives in the lab?

A6. Critical precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors .

- Waste disposal : Neutralize residues with dilute HCl before disposal to prevent environmental release .

Methodological Challenges & Solutions

Q. Q7. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

A7. SAR strategies involve:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine ring to modulate electronic effects .

- Scaffold hybridization : Fuse with spiro or heterocyclic systems (e.g., pyrazine) to improve pharmacokinetics .

- In silico screening : Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., kinases) .

Q. Q8. What experimental techniques resolve discrepancies in NMR spectra caused by tautomerism?

A8. Tautomeric equilibria (e.g., keto-enol forms) are addressed via:

Q. Q9. How can computational tools predict the environmental impact or toxicity of this compound?

A9. Use:

Q. Q10. What strategies mitigate degradation during long-term storage of hydrazide derivatives?

A10. Best practices include:

- Storage conditions : Keep in amber vials under argon at –20°C to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to solid samples .

- Periodic analysis : Monitor purity via HPLC every 6 months .

Cross-Disciplinary Applications

Q. Q11. How is this compound applied in materials science (e.g., coordination polymers or MOFs)?

A11. The hydrazide moiety acts as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.